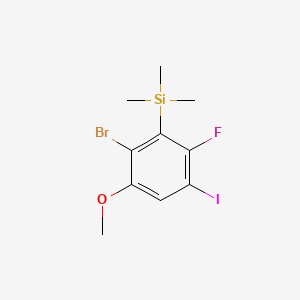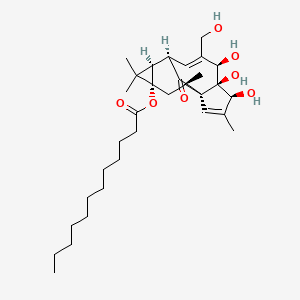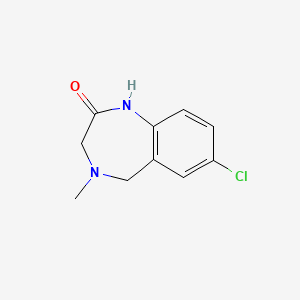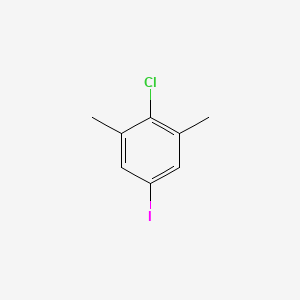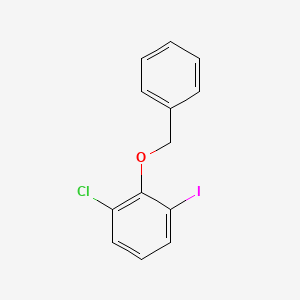
2-(Benzyloxy)-1-chloro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-chloro-3-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a chlorine atom, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-chloro-3-iodobenzene typically involves the following steps:
Halogenation: The chlorination and iodination of the benzene ring can be carried out using reagents like chlorine gas and iodine monochloride, respectively. These reactions are usually performed under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-chloro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of various chemical libraries.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-chloro-3-iodobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its halogen atoms can participate in halogen bonding interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Iodo-4-tert-octylphenol: Employed in the preparation of sterically hindered phenols.
2-(Benzyloxy)ethanol: Utilized as a reagent in organic synthesis.
Uniqueness
2-(Benzyloxy)-1-chloro-3-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the formation of diverse chemical structures.
Propiedades
Fórmula molecular |
C13H10ClIO |
|---|---|
Peso molecular |
344.57 g/mol |
Nombre IUPAC |
1-chloro-3-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
ZCYRHKCJEUBLDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


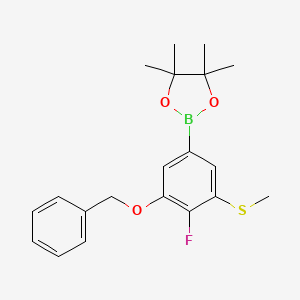


![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
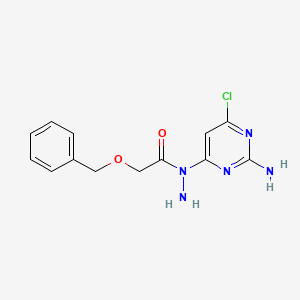
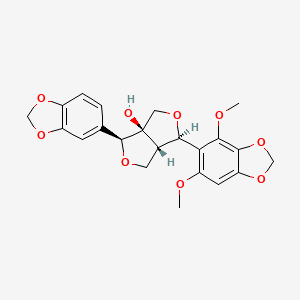
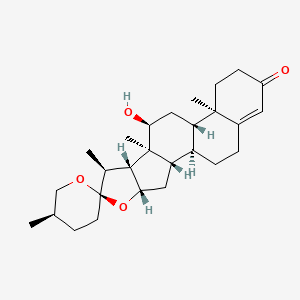
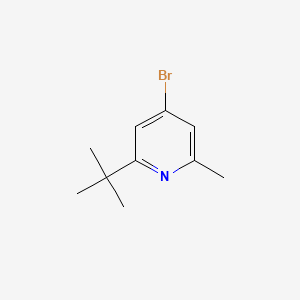
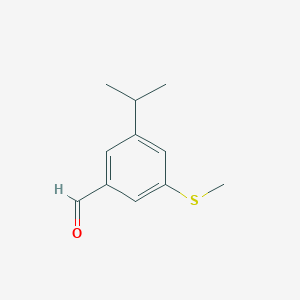
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
